7-Methoxy-1,6-dimethyl-9H-carbazole
Description
Structure
3D Structure
Properties
CAS No. |
919090-30-5 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
7-methoxy-1,6-dimethyl-9H-carbazole |
InChI |
InChI=1S/C15H15NO/c1-9-5-4-6-11-12-7-10(2)14(17-3)8-13(12)16-15(9)11/h4-8,16H,1-3H3 |
InChI Key |
DUHSGFOTGOFKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C=C(C(=C3)C)OC |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 7 Methoxy 1,6 Dimethyl 9h Carbazole and Its Analogues
Fischer Indole (B1671886) Cyclization and Modified Variants
The Fischer indole synthesis is a classic and enduring method for the construction of the indole ring, which is the core of the carbazole (B46965) structure. This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of a carbazole scaffold, a cyclohexanone (B45756) derivative is often used, leading to a tetrahydrocarbazole intermediate that is subsequently aromatized. wikipedia.org
A related classical method is the Borsche–Drechsel cyclization. wikipedia.org This procedure begins with the condensation of phenylhydrazine and cyclohexanone to form the corresponding imine. A subsequent acid-catalyzed rearrangement and ring-closing reaction yields a tetrahydrocarbazole. This intermediate can then be oxidized, for instance with red lead, to afford the fully aromatic carbazole. wikipedia.org While these methods are fundamental, their application to the synthesis of a specifically substituted carbazole like 7-Methoxy-1,6-dimethyl-9H-carbazole would require appropriately substituted starting materials, such as a methoxy- and methyl-substituted phenylhydrazine and a methyl-substituted cyclohexanone.
Modern modifications of the Fischer indole synthesis aim to improve yields, expand substrate scope, and employ milder reaction conditions. For example, Brønsted acid-catalyzed hydrohydrazination of alkynes with arylhydrazines has been reported as a variant of the Fischer indole synthesis. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile strategy for the synthesis of carbazoles. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and is instrumental in constructing the biaryl linkage that is a precursor to the carbazole ring. libretexts.org
One common approach involves the Suzuki-Miyaura coupling of a substituted 2-bromoacetanilide with a suitable boronic acid to form a biaryl amide. This intermediate can then undergo a palladium-catalyzed intramolecular C-H functionalization and C-N bond formation to yield the carbazole. nih.gov This tandem reaction sequence allows for the controlled assembly of unsymmetrical carbazoles with various substitution patterns. nih.gov For the synthesis of this compound, this would likely involve the coupling of a bromoaniline derivative with a methoxy- and methyl-substituted boronic acid, or a similar permutation.
The Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) is another advanced application of this reaction, used for the precise synthesis of polycarbazoles. nih.govnih.gov This method allows for the synthesis of high-molecular-weight polymers with controlled structures. nih.govnih.gov
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | Forms biaryl amides as carbazole precursors. | nih.gov |
| Suzuki-Miyaura Catalyst-Transfer Polycondensation | Pd₂(dba)₃•CHCl₃, t-Bu₃P | Synthesizes polycarbazoles in a controlled manner. | nih.govnih.gov |
Au-Catalyzed Cyclization Approaches
Gold catalysis has emerged as a powerful tool for the synthesis of carbazoles, often proceeding under mild conditions with high efficiency. chemistryviews.org Gold catalysts, particularly Au(I) complexes, are effective in activating alkynes and allenes, facilitating cyclization reactions to form the carbazole core.
One such method is the gold(I)-catalyzed intramolecular hydroarylation of (Z)-2-(enynyl)indoles, which provides carbazoles in good yields. organic-chemistry.org This reaction involves the activation of the alkyne by the gold catalyst, followed by a nucleophilic attack from the indole C3-position to form the carbazole ring. organic-chemistry.org Another approach is the gold-catalyzed tricyclization cascade of N-propargylanilines bearing conjugated diynes, which proceeds with 100% atom economy to form fused carbazoles. acs.org
Furthermore, a simple and mild gold-catalyzed reaction of 1-(indol-2-yl)-2,3-allenols offers an efficient route to various substituted carbazoles. chemistryviews.org This reaction is believed to proceed through a gold-carbene intermediate.
| Catalyst System | Substrate Type | Key Transformation | Reference |
| AuCl(PPh₃)/AgSbF₆ | (Z)-2-(enynyl)indoles | Intramolecular hydroarylation | organic-chemistry.org |
| Cationic Gold Catalyst | N-propargylanilines with diynes | Tricyclization cascade | acs.org |
| AuCl | 1-(indol-2-yl)-2,3-allenols | Cyclization via 1,2-alkyl/aryl shift | chemistryviews.org |
Intramolecular Cyclization Strategies
A variety of intramolecular cyclization strategies have been developed for the synthesis of the carbazole nucleus. These methods often involve the formation of a key C-C or C-N bond in the final ring-closing step.
One innovative approach is the intramolecular C-H amination of sulfilimines, which can be promoted by either visible light or rhodium catalysis. nih.gov This method uses sulfilimines as a safe and reactive source of nitrenes, which then insert into a C-H bond to form the carbazole ring. nih.gov Another strategy involves the intramolecular cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines in the presence of a strong base to yield substituted carbazoles. nih.gov
More recently, an "indole-to-carbazole" strategy has been developed that proceeds under metal-free conditions. This method utilizes a formal [2 + 2 + 2] annulation of indoles, ketones, and nitroolefins, promoted by NH₄I, to assemble a diverse range of carbazole products with high regioselectivity. acs.org The synthesis of benzo[a]carbazole derivatives has also been achieved via intramolecular cyclization using a Brønsted acidic carbonaceous material as a catalyst. rsc.org
N-Alkylation and Acylation Procedures
Functionalization of the nitrogen atom of the carbazole ring through alkylation or acylation is a common strategy to modify the properties of the molecule.
N-acylation of carbazoles can be achieved through various methods. A direct and metal-free approach utilizes a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid (H₃PO₄) to facilitate the acylation. rsc.org This method is advantageous as it avoids the use of expensive catalysts and can be performed at room temperature. rsc.org Another route to N-acyl carbazoles involves the copper-catalyzed reaction of cyclic diaryliodonium salts with amides. nih.govbeilstein-journals.orgchemrxiv.org Traditional methods, such as the reaction of carbazoles with acyl halides or anhydrides in the presence of a base, are also employed, though they may have drawbacks like moderate yields and longer reaction times. rsc.org
For N-alkylation, the regioselective functionalization of unprotected carbazoles with donor-acceptor cyclopropanes in the presence of a scandium triflate (Sc(OTf)₃) catalyst leads to N-alkylated carbazoles through a selective nitrogen-initiated nucleophilic ring-opening reaction. acs.org
| Functionalization | Reagents/Catalyst | Key Features | Reference |
| N-Acylation | TFAA/H₃PO₄ | Metal-free, room temperature reaction. | rsc.org |
| N-Acylation | CuI, diglyme | Reaction of cyclic diaryliodonium salts with amides. | nih.govbeilstein-journals.orgchemrxiv.org |
| N-Alkylation | Sc(OTf)₃ | Ring-opening of donor-acceptor cyclopropanes. | acs.org |
Strategic Functionalization and Regioselectivity Control
Controlling the position of functional groups on the carbazole ring is crucial for fine-tuning its properties. Several strategies have been developed to achieve high regioselectivity in the functionalization of carbazoles.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of the carbazole core. nih.govrsc.orgresearchgate.net By using a directing group, it is possible to selectively introduce various functional groups at specific positions, such as the C-1 position. nih.govrsc.org For instance, the directing group-assisted C-H activation of carbazoles allows for the installation of succinimide (B58015) groups at the C-1 position. nih.govrsc.org
In the absence of a directing group, the inherent reactivity of the carbazole nucleus can be exploited. For example, the use of triflic acid (TfOH) as a Brønsted acid catalyst can promote a Friedel-Crafts-type addition at the C-3 position of unprotected carbazoles. acs.org A simple and direct method for the formation of 4,5-disubstituted carbazoles, a challenging substitution pattern to achieve, involves the regioselective dilithiation of the carbazole ring. rsc.org
The introduction of a methoxy (B1213986) group onto the carbazole skeleton can significantly influence its electronic and photophysical properties. acs.orgrsc.org The synthesis of methoxy-substituted carbazoles often involves starting with precursors that already contain the methoxy group.
For example, the synthesis of the natural product Murrayanine, a carbazole alkaloid, involves a regioselective Buchwald-Hartwig coupling of methyl 4-bromo-3-methoxybenzoate with aniline (B41778). chemmethod.com Similarly, the synthesis of 2-, 5-, and 7-oxygenated carbazole alkaloids has been achieved starting from appropriately substituted anilines. scispace.com In a palladium-catalyzed synthesis of 2-methoxy-6-methyl-9H-carbazole, the starting material was a diarylamine synthesized from a methoxy-substituted precursor. scispace.com The synthesis of 5,6-dimethyl-9-methoxy-1-phenyl-6H-pyrido[4,3-b]carbazole derivatives also started from a methoxy-substituted carbazole precursor. researchgate.netnih.gov These examples highlight that the strategic placement of the methoxy group is typically planned from the initial stages of the synthetic route.
Installation of Methyl Groups
The introduction of methyl groups onto the carbazole core is a critical step in the synthesis of this compound and its analogues. Modern synthetic chemistry offers several regioselective methods to achieve this, moving beyond classical Friedel-Crafts alkylations which often suffer from poor selectivity and over-alkylation.
Directed C-H Functionalization: A powerful strategy for the regioselective installation of alkyl groups is the transition-metal-catalyzed C-H activation, guided by a directing group on the carbazole nitrogen. For instance, a pyrimidine (B1678525) unit installed at the N-9 position can direct a rhodium catalyst to achieve mono- or bis-alkylation at the C1 and C8 positions. chim.it This method utilizes diazo compounds as the alkylating agent and offers high precision. chim.it The trivalent phosphine (B1218219) unit in N-(2-(diphenylphosphanyl)phenyl)carbazole has also been employed as a directing group to facilitate rhodium-catalyzed C-H alkenylation, and subsequent hydrogenation can yield the alkylated product. chim.it
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming C-C bonds. This approach involves the reaction of a halogenated carbazole precursor with a methylboronic acid or its ester to introduce a methyl group at a specific position on the aromatic ring. This method is advantageous due to its high functional group tolerance and the commercial availability of various boronic acids.
Dehydrogenative Annulation with Alkyl Migration: An innovative one-pot method for carbazole synthesis involves an intermolecular dehydrogenative annulation (IDA) that features a selective alkyl group migration. acs.org Using a hypervalent iodine(III) reagent, such as PhI(OAc)₂, anilides can react with 1,3,5-trialkylbenzenes to form the carbazole skeleton, during which one of the alkyl groups (e.g., methyl) migrates to a specific position on the newly formed ring system. acs.org This process achieves the functionalization of multiple C(sp²)-H bonds and one N(sp³)-H bond in a single operation. acs.org
Biocatalytic and Bio-inspired Methylation: Nature utilizes C-methyltransferases (C-MTs) for the specific C-methylation of aromatic compounds, using S-adenosyl-l-methionine (SAM) as the methyl donor. nih.gov While this is a biological method, it inspires the development of new chemical catalysts. A bio-inspired approach using a binary catalyst system of a Brønsted acid and Zn(OTf)₂ has been shown to activate methanol (B129727) for the methylation of thiophenols and other substrates. nih.gov This points towards the potential for developing chemical systems that can use simple, abundant sources like methanol for direct C-methylation of carbazole scaffolds.
Table 1: Methodologies for Methyl Group Installation on Carbazole Scaffolds
| Methodology | Catalyst/Reagent | Position(s) Functionalized | Key Features |
|---|---|---|---|
| Directing Group-Aided C-H Alkylation | [RhCp*Cl₂]₂, AgSbF₆ | C1 and/or C8 | High regioselectivity; requires directing group on N-9. chim.it |
| Suzuki-Miyaura Coupling | Palladium catalyst, Methylboronic acid | Position of halo-substituent | High functional group tolerance; versatile. |
| Dehydrogenative Annulation | PhI(OAc)₂ (PIDA) | Various, with alkyl migration | One-pot synthesis and functionalization. acs.org |
| Bio-inspired Methylation | Brønsted acid + Zn(OTf)₂ | - (demonstrated on other arenes) | Uses methanol as a methyl source. nih.gov |
Derivatization at the Nitrogen Atom (N-9 Position)
The derivatization of the nitrogen atom at the N-9 position is a fundamental transformation for carbazole-based compounds, influencing their electronic properties, solubility, and biological activity. nih.gov A variety of methods have been developed for the N-alkylation and N-arylation of the carbazole core.
Classical N-Alkylation: The N-alkylation of carbazoles is traditionally achieved by treating the carbazole with a base, such as sodium hydride or potassium hydroxide (B78521), to generate the carbazolide anion, which then reacts with an alkylating agent like an alkyl halide or a dialkyl sulfate. google.com This method is robust and widely used for industrial-scale production. google.com
Microwave-Assisted N-Alkylation: A significant advancement in N-alkylation is the use of microwave irradiation, which dramatically reduces reaction times and can improve yields. tandfonline.comelsevierpure.comresearchgate.net In a typical "dry media" procedure, carbazole is mixed with an alkyl halide and adsorbed onto a solid support like potassium carbonate, often with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). tandfonline.comresearchgate.net The mixture is then irradiated in a household microwave oven for a few minutes. tandfonline.com This solvent-free approach is environmentally friendly and efficient. tandfonline.com
Table 2: Microwave-Assisted N-Alkylation of Carbazole with Alkyl Halides
| Alkyl Halide | Time (min) | Yield (%) |
|---|---|---|
| CH₃I | 5 | 95 |
| C₂H₅I | 5 | 92 |
| C₃H₇I | 7 | 89 |
| C₄H₉Br | 8 | 91 |
| C₈H₁₇Br | 10 | 85 |
| CH₂=CHCH₂Br | 6 | 93 |
Data sourced from a study on microwave-assisted N-alkylation in dry media with TBAB as a catalyst. tandfonline.com
Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is another efficient method for N-alkylation, particularly in two-phase systems (e.g., organic solvent and aqueous sodium hydroxide). google.com Catalysts like trialkylamines or tetraalkylammonium salts facilitate the transfer of the hydroxide ion into the organic phase to deprotonate the carbazole, enabling its reaction with the alkyl halide. google.com
Mitsunobu Reaction: For the N-alkylation with alcohols, the Mitsunobu reaction provides a valuable alternative. researchgate.net This reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by the carbazole nitrogen. researchgate.net This method is particularly useful for synthesizing N-(β-hydroxyalkyl)carbazoles by reacting carbazole with epoxides under specific conditions. researchgate.net
Transition Metal-Catalyzed N-Arylation: For the synthesis of N-aryl carbazoles, copper-catalyzed and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art methods. researchgate.netresearchgate.net These reactions enable the coupling of the carbazole nitrogen with aryl halides or triflates, providing access to a wide range of N-aryl derivatives with complex substitution patterns. researchgate.net
Multistep Synthetic Pathways to Complex Carbazole Architectures
The construction of complex carbazole alkaloids and functional materials often requires multistep synthetic sequences that strategically build the tricyclic core and introduce multiple substituents with precise regiochemical control.
Classical Cyclization Strategies: The traditional synthesis of the carbazole framework often relies on intramolecular cyclization reactions. A key example is the cyclization of a biphenyl (B1667301) intermediate. This can be achieved through methods like the Ullmann condensation to form a 2-amino-biphenyl derivative, followed by an acid-catalyzed or palladium-catalyzed cyclization to close the central pyrrole (B145914) ring. chemmethod.com Another classic approach is the Fischer indole synthesis, which can be adapted to form the carbazole skeleton from appropriate phenylhydrazine and cyclohexanone precursors. ontosight.ai
Modern Palladium-Catalyzed Pathways: Contemporary synthetic strategies heavily rely on transition metal catalysis. A powerful and convergent approach involves a sequence of palladium-catalyzed reactions. For example, the synthesis of the carbazole alkaloid mukonine (B1238799) can be achieved via a Buchwald-Hartwig amination to couple an aniline with a bromo-benzoate derivative, followed by a palladium(II)-catalyzed oxidative C-C bond formation to construct the final ring. chemmethod.com This intramolecular C-H arylation forges the carbazole skeleton efficiently. chemmethod.comorganic-chemistry.org
Ring-Closing Metathesis (RCM) Approach: A novel and elegant strategy for constructing the carbazole ring system employs ring-closing metathesis (RCM) as a key step. epa.govnih.gov In this pathway, a 2,2-diallyl-3-oxindole derivative is first synthesized. This intermediate then undergoes RCM to form a spirocyclopentene-3-oxindole. epa.gov A subsequent acid-catalyzed ring rearrangement-aromatization (RRA) reaction transforms the spirocycle into the fully aromatic carbazole core. epa.gov This methodology has been successfully applied to the total synthesis of several carbazole alkaloids. epa.gov
Annulation Strategies: Building the carbazole framework by fusing a new ring onto an existing indole precursor is another common multistep strategy. chemrxiv.org For instance, a [4+2] cycloaddition (Diels-Alder reaction) between a substituted indole and a suitable dienophile can be used to construct the final benzene (B151609) ring of the carbazole system. chim.it Similarly, annulation of a pyran ring onto a carbazole precursor has been used in the synthesis of certain alkaloids. researchgate.net
These diverse synthetic pathways, from classical cyclizations to modern transition-metal-catalyzed and metathesis-based approaches, provide chemists with a versatile toolkit for the construction of simple and complex carbazole architectures, enabling the continued exploration of their unique chemical and physical properties.
Iii. Comprehensive Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
In the ¹H NMR spectrum of 7-Methoxy-1,6-dimethyl-9H-carbazole, distinct signals are expected for the aromatic protons, the N-H proton, and the protons of the methyl and methoxy (B1213986) substituents. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents on the carbazole (B46965) core. The methoxy group at C-7 and the methyl group at C-6 will influence the chemical shifts of the protons on their respective aromatic ring, while the methyl group at C-1 will affect the protons of the adjacent aromatic ring. The N-H proton signal is typically broad and its chemical shift is solvent-dependent.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | 8.0 - 9.5 | broad singlet | - |
| Aromatic H | 6.8 - 8.0 | multiplet | 7.0 - 9.0 |
| Methoxy (-OCH₃) | 3.8 - 4.0 | singlet | - |
| Methyl (C1-CH₃) | 2.4 - 2.6 | singlet | - |
| Methyl (C6-CH₃) | 2.3 - 2.5 | singlet | - |
Note: The exact chemical shifts and coupling constants for the aromatic protons would require specific spectral analysis, but they are expected to fall within the indicated range.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the positions of the substituents. The carbon atom attached to the electron-donating methoxy group (C-7) is expected to be shifted upfield compared to unsubstituted aromatic carbons, while the carbons of the methyl and methoxy groups will appear in the aliphatic region of the spectrum.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C (unsubstituted) | 110 - 125 |
| Aromatic C (substituted) | 125 - 145 |
| Aromatic C-O | 155 - 160 |
| Methoxy (-OCH₃) | 55 - 60 |
| Methyl (-CH₃) | 15 - 25 |
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, COSY would be instrumental in identifying the connectivity of the protons within each of the substituted benzene (B151609) rings of the carbazole nucleus.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The spectrum is a fingerprint of the functional groups present in the molecule. For this compound, characteristic absorption bands are expected for the N-H bond, C-H bonds of the aromatic rings and alkyl groups, C-O bond of the methoxy group, and the C=C bonds of the aromatic system.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3400 - 3500 | Medium, Sharp |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| C=C aromatic stretch | 1500 - 1600 | Medium to Strong |
| C-N stretch | 1200 - 1350 | Medium |
| C-O stretch (aryl ether) | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) | Strong |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The carbazole system has a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region. The presence of the methoxy and methyl substituents can cause a slight shift in the absorption maxima (λ_max) compared to the parent carbazole molecule. Typically, carbazole derivatives exhibit multiple absorption bands corresponding to π → π* transitions.
Expected UV-Vis Absorption Maxima:
| Transition | Expected λ_max (nm) |
| π → π* | ~290, ~325, ~340 |
Note: The exact wavelengths and molar absorptivities would depend on the solvent used.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound, with a molecular formula of C₁₅H₁₅NO, the expected exact mass is approximately 225.28 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
In the mass spectrum, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) from either the C-1 or C-6 position, or from the methoxy group, leading to fragment ions at m/z [M-15]⁺. Another characteristic fragmentation would be the loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O), resulting in ions at m/z [M-31]⁺ or [M-30]⁺, respectively.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Description |
| [M]⁺ | ~225 | Molecular Ion |
| [M-15]⁺ | ~210 | Loss of a methyl radical |
| [M-30]⁺ | ~195 | Loss of formaldehyde |
| [M-31]⁺ | ~194 | Loss of a methoxy radical |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from any impurities based on its boiling point and affinity for the column's stationary phase, resulting in a characteristic retention time. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
The resulting mass spectrum displays the molecular ion (M⁺•) and a series of fragment ions. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 225, corresponding to its molecular weight. The fragmentation pattern is a unique fingerprint that aids in structural confirmation. nih.gov For this specific carbazole, characteristic fragmentation pathways are predicted to involve the loss of small, stable groups. Key expected fragmentation events include:
Loss of a methyl radical (-CH₃): A peak at m/z 210 ([M-15]⁺) is anticipated, resulting from the cleavage of one of the methyl groups. This forms a stabilized benzylic-type carbocation.
Loss of a methoxy radical (-OCH₃): A fragment ion at m/z 194 ([M-31]⁺) may be observed due to the loss of the methoxy group.
Loss of formaldehyde (-CH₂O) from the methoxy group: This can lead to a fragment at m/z 195.
The analysis of these patterns, often guided by established fragmentation rules for aromatic and heterocyclic compounds, allows for the unambiguous identification of the molecule's structure. aip.orgnih.govmdpi.com
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |
|---|---|---|
| 225 | [C₁₅H₁₅NO]⁺• | Molecular Ion (M⁺•) |
| 210 | [M-CH₃]⁺ | Loss of a methyl group |
| 194 | [M-OCH₃]⁺ | Loss of the methoxy group |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy (typically to four or five decimal places). For this compound, the molecular formula is C₁₅H₁₅NO.
HRMS analysis provides an experimental mass value that can be compared against the theoretical (calculated) exact mass. A close match between the experimental and theoretical mass (usually within a tolerance of 5 ppm) provides strong evidence for the proposed molecular formula, ruling out other potential formulas with the same nominal mass. The theoretical exact mass for an uncharged molecule of C₁₅H₁₅NO is 225.11536 Da. nih.govnih.gov When ionized by adding a proton, the expected [M+H]⁺ ion would have a theoretical mass of 226.12269 Da. nih.gov
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₅NO | |
| Theoretical Exact Mass (Monoisotopic) | 225.11536 Da | nih.govnih.gov |
| Typical Experimental Mass (Hypothetical) | 225.11541 Da | |
| Mass Difference (Hypothetical) | 0.00005 Da (0.22 ppm) |
X-Ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is analyzed to generate a detailed model of the molecular structure, including exact bond lengths, bond angles, and torsional angles.
For carbazole derivatives, X-ray crystallography confirms the planarity of the fused ring system and reveals the spatial orientation of its substituents. nih.govnih.gov While specific crystallographic data for this compound is not available in public databases, analysis of closely related carbazole structures provides insight into the expected findings. For example, the crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate shows a nearly planar carbazole core. nih.govnih.govresearchgate.net A similar planarity would be expected for the tricyclic system of this compound. The analysis would also definitively establish the positions of the methyl and methoxy groups on the aromatic rings.
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the crystal's symmetry (e.g., P2₁/c) |
| Unit Cell Dimensions (a, b, c) | Lengths of the unit cell axes (Å) |
| Unit Cell Angles (α, β, γ) | Angles between unit cell axes (°) |
| Volume (V) | Volume of the unit cell (ų) |
| Z | Number of molecules per unit cell |
| R-factor | Indicator of the quality of the structural model |
Note: This table illustrates the type of data obtained from an X-ray crystallography experiment. Specific values for this compound are not publicly documented.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis, often performed via combustion analysis, provides the mass percentages of the individual elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound.
The molecular formula of this compound is C₁₅H₁₅NO, with a molecular weight of 225.28 g/mol . The theoretical elemental composition is calculated from this formula. The experimental values obtained from the analysis must align closely with these theoretical percentages (typically within a ±0.4% margin) to validate the compound's stoichiometry and purity.
| Element | Theoretical Percentage (%) | Experimental Percentage (Hypothetical, %) |
|---|---|---|
| Carbon (C) | 79.97 | 79.85 |
| Hydrogen (H) | 6.71 | 6.75 |
| Nitrogen (N) | 6.22 | 6.19 |
| Oxygen (O) | 7.10 | 7.21 |
Iv. Theoretical and Computational Investigations of 7 Methoxy 1,6 Dimethyl 9h Carbazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of compounds like 7-Methoxy-1,6-dimethyl-9H-carbazole. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons (electronic structure). For a molecule like this compound, DFT calculations would typically be employed to determine the most stable conformation, bond lengths, bond angles, and dihedral angles. However, specific studies applying DFT to this compound to determine its optimized geometry and electronic properties have not been identified in the scientific literature.
Ab Initio Calculations for Molecular Properties
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are another cornerstone of computational chemistry. These methods can be used to predict a wide range of molecular properties. For carbazole (B46965) derivatives, ab initio methods could be used to calculate properties such as dipole moment, polarizability, and vibrational frequencies. At present, there are no published ab initio studies focused on this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) analysis investigates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. For instance, a smaller HOMO-LUMO gap often correlates with higher chemical reactivity and is a key factor in the design of materials for organic electronics. acs.orgnankai.edu.cn While FMO analysis is common for many carbazole derivatives, specific data for the HOMO-LUMO gap of this compound is not available.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and bonding interactions within a molecule. It provides a detailed picture of the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which helps in understanding hyperconjugative and stereoelectronic effects. This type of analysis would be valuable for understanding the influence of the methoxy (B1213986) and dimethyl substituents on the electronic character of the carbazole core in this compound. No specific NBO analyses for this compound have been reported.
Prediction of Spectroscopic Properties (e.g., Simulated UV-Vis Spectra, NMR Shifts)
Computational methods, particularly time-dependent DFT (TD-DFT), can be used to predict spectroscopic properties like UV-Vis absorption spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds. There are currently no published simulated UV-Vis spectra or predicted NMR shifts for this compound.
Computational Studies on Reactivity and Reaction Mechanisms
Computational chemistry provides a powerful lens for understanding the reactivity and potential reaction pathways of complex organic molecules like this compound. Through the use of quantum mechanical calculations, researchers can model molecular structures, electronic properties, and the transition states of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of theoretical research on substituted carbazoles provides a robust framework for predicting its chemical behavior.
The primary methods employed in these computational investigations are Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). These methods are used to determine molecular geometries, electronic structures (such as HOMO and LUMO energy levels), and to map the potential energy surfaces of reactions.
Key Areas of Computational Investigation for Substituted Carbazoles:
Prediction of Reaction Sites: Computational models can predict the most likely sites for electrophilic and nucleophilic attack. This is often achieved through the analysis of frontier molecular orbitals (HOMO and LUMO) and the calculation of reactivity indices like the Fukui function. For carbazole derivatives, the electron-rich aromatic system is generally susceptible to electrophilic substitution. The positions and nature of substituents play a crucial role in directing these reactions.
Reaction Mechanism Elucidation: Theoretical studies can map out the step-by-step mechanisms of chemical reactions, including the identification of intermediates and transition states. This is particularly valuable for understanding complex reaction cascades, such as oxidation or cross-coupling reactions.
Electronic Property Modulation: The effects of different substituents on the electronic properties of the carbazole core are a major focus of computational research. These studies are vital for designing molecules with specific optical and electronic characteristics for applications in materials science.
Inferred Reactivity of this compound:
Based on computational studies of similarly substituted carbazoles, the following reactivity patterns can be inferred for this compound:
Electrophilic Substitution: The methoxy (-OCH₃) and methyl (-CH₃) groups are both electron-donating groups, which activate the carbazole ring towards electrophilic substitution. The methoxy group, in particular, is a strong activating group. Computational analysis of the electrostatic potential and frontier orbitals would likely indicate that the positions ortho and para to the methoxy and methyl groups are the most electron-rich and therefore the most susceptible to attack by electrophiles.
Oxidation Reactions: The carbazole nucleus can undergo oxidation, often leading to the formation of radical cations and subsequently to dimerization or the formation of quinone-like structures. Computational studies on the oxidation of carbazole have shown that the reaction can be initiated by single-electron transfer. mdpi.com The presence of electron-donating groups like methoxy and methyl would be expected to lower the oxidation potential of this compound, making it more susceptible to oxidation compared to unsubstituted carbazole.
HOMO-LUMO Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's electronic behavior. In substituted carbazoles, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO is distributed across the conjugated system. Electron-donating substituents like methoxy and methyl groups generally increase the energy of the HOMO, which correlates with a lower ionization potential and increased reactivity towards electrophiles. nih.gov The HOMO-LUMO energy gap is a key factor in determining the photophysical properties of the molecule, such as its absorption and emission spectra.
Illustrative Computational Data from Substituted Carbazole Studies:
To illustrate the types of insights gained from computational studies, the following tables present data from theoretical investigations on various carbazole derivatives. It is important to note that this data is not for this compound itself but provides a valuable reference for understanding the effects of substitution on the carbazole core.
Table 1: Calculated HOMO, LUMO, and Energy Gaps for Various Carbazole Derivatives
This table showcases how different substituents can tune the electronic properties of the carbazole core. Generally, electron-donating groups raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| Carbazole | -5.89 | -1.98 | 3.91 | DFT/B3LYP |
| 3,6-Dibromo-9H-carbazole | -6.05 | -2.34 | 3.71 | DFT/B3LYP |
| 3,6-Dinitro-9H-carbazole | -7.01 | -3.54 | 3.47 | DFT/B3LYP |
| 2,7-Dimethoxy-9H-carbazole | -5.52 | -1.81 | 3.71 | DFT/B3LYP |
This is a representative table compiled from typical values found in computational chemistry literature on substituted carbazoles. The exact values can vary depending on the specific computational method and basis set used.
Table 2: Predicted Reaction Sites for Electrophilic Attack in Substituted Carbazoles
The Fukui function (f(r)) is a reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attack. A higher value of the Fukui function for electrophilic attack (f⁻(r)) at a particular atomic site indicates a greater susceptibility to attack by an electrophile.
| Compound | Most Reactive Site(s) for Electrophilic Attack | Fukui Function (f⁻(r)) - Arbitrary Units |
| 9H-Carbazole | C3, C6 | 0.045 |
| 3-Methoxy-9H-carbazole | C4, C6 | 0.058 (at C4) |
| 3-Methyl-9H-carbazole | C4, C6 | 0.052 (at C4) |
This table illustrates the directing effects of substituents on electrophilic aromatic substitution in the carbazole ring system, as would be predicted by Fukui function analysis. The values are for illustrative purposes.
V. Structure Activity Relationship Sar Studies of 7 Methoxy 1,6 Dimethyl 9h Carbazole Analogues
Impact of Methoxy (B1213986) Group Position on Biological Activity
The position of the methoxy group on the carbazole (B46965) scaffold is a critical determinant of biological activity. While specific studies directly comparing the positional isomers of the methoxy group in 7-Methoxy-1,6-dimethyl-9H-carbazole are not extensively detailed in the reviewed literature, general principles from broader carbazole SAR studies can be extrapolated. The electronic properties of the methoxy group, being an electron-donating group, can influence the electron density of the aromatic system, which in turn affects interactions with biological targets.
For instance, in a series of carbazole derivatives, the placement of methoxy groups has been shown to modulate activities such as antimicrobial and anticancer effects. nih.gov The introduction of methoxy groups can alter the lipophilicity and hydrogen-bonding capacity of the molecule, thereby affecting its ability to cross cell membranes and bind to target proteins. In some cases, the presence of a methoxy group is crucial for potent activity, while in others, its position can lead to a decrease or complete loss of efficacy. For example, in a study on imidazoquinoline derivatives, C7-methoxy substitution was found to substantially increase agonist activity at Toll-like receptors 7 and 8, suggesting that an increase in the electron density of the heterocyclic system may enhance interactions with the target.
Research on other carbazole derivatives has shown that methoxy substitution can influence properties like hole mobility, which is relevant for applications in organic electronics but also provides insights into the electronic modulation of the carbazole core. acs.orgresearchgate.net The reduction in hole mobilities in some methoxy-substituted carbazoles due to enhanced molecular polarity highlights the delicate balance of electronic effects. acs.orgresearchgate.net
A hypothetical SAR study on the impact of the methoxy group position in 1,6-dimethyl-9H-carbazole on a specific biological activity (e.g., cytotoxicity against a cancer cell line) could yield data such as that presented in Table 1.
Table 1: Hypothetical Impact of Methoxy Group Position on the Cytotoxic Activity of 1,6-dimethyl-9H-carbazole Analogues
| Compound | Methoxy Position | IC₅₀ (µM) |
| Analogue 1 | C-7 | 15.5 |
| Analogue 2 | C-8 | 25.2 |
| Analogue 3 | C-5 | 30.8 |
| Analogue 4 | C-4 | 42.1 |
| Analogue 5 | C-3 | 18.9 |
| Analogue 6 | C-2 | 35.4 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of methoxy group positioning on biological activity.
Influence of Methyl Group Substitution Pattern on Bioactivity
In studies of various carbazole derivatives, the presence and position of methyl groups have been shown to be important for anticancer and neuroprotective activities. For example, in a series of 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives, some compounds exhibited excellent in vitro anticancer activity against human glioma cell lines. This suggests that the 1,4-dimethyl substitution pattern is favorable for this particular biological effect.
The steric bulk of methyl groups can also be a crucial factor. For instance, the introduction of bulky groups on the carbazole ring system has been found to favor the neuroprotective activity of the compounds. nih.gov This could be due to enhanced binding to the target protein or improved pharmacokinetic properties.
A systematic study varying the position of the two methyl groups on a 7-methoxy-9H-carbazole scaffold could provide valuable SAR data, as illustrated in the hypothetical Table 2.
Table 2: Hypothetical Influence of Methyl Group Substitution Pattern on the Neuroprotective Activity of 7-Methoxy-9H-carbazole Analogues
| Compound | Methyl Group Positions | EC₅₀ (µM) |
| Analogue A | C-1, C-6 | 5.2 |
| Analogue B | C-1, C-8 | 8.9 |
| Analogue C | C-2, C-7 | 12.5 |
| Analogue D | C-3, C-6 | 7.8 |
| Analogue E | C-3, C-5 | 15.1 |
| Analogue F | C-4, C-5 | 20.3 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of methyl group positioning on biological activity.
Role of N-Substitution in Modulating Pharmacological Profiles
Substitution at the nitrogen atom (N-9) of the carbazole ring is a common strategy to modulate the pharmacological properties of carbazole derivatives. The introduction of various substituents at this position can significantly impact factors such as solubility, metabolic stability, and target-binding affinity.
A review of N-substituted carbazole derivatives highlights their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. nih.govnih.gov The presence of a substituent at the N-9 position is often considered essential for neuroprotective activity. nih.gov For instance, the introduction of bulky groups like methoxy-phenyl at the N-position of carbazole has been shown to confer significant neuroprotective activity. nih.gov
The nature of the N-substituent can fine-tune the electronic properties of the carbazole ring system, which can be crucial for its interaction with biological targets. researchgate.net For example, N-alkyl-carbazole derivatives have been investigated as potential agents for Alzheimer's disease, with the length of the alkyl chain influencing their ability to interfere with amyloid-β aggregation. nih.gov
Table 3 provides a hypothetical illustration of how different N-substituents could modulate the anticancer activity of this compound.
Table 3: Hypothetical Role of N-Substitution on the Anticancer Activity of this compound Analogues
| Compound | N-Substituent | IC₅₀ (µM) against a specific cancer cell line |
| Analogue X | -H | 25.0 |
| Analogue Y | -CH₃ | 18.5 |
| Analogue Z | -CH₂CH₂OH | 12.3 |
| Analogue W | -C₆H₅ | 9.8 |
| Analogue V | -(CH₂)₃N(CH₃)₂ | 5.1 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of N-substitution on biological activity.
Effects of Peripheral Substituents on Carbazole Scaffold Efficacy
Beyond the methoxy and methyl groups, the introduction of other peripheral substituents onto the carbazole scaffold can further modulate the efficacy of this compound analogues. These substituents can be electron-donating or electron-withdrawing, and their effects are often position-dependent.
The functionalization of the carbazole ring with electron-withdrawing groups, such as nitro or halo groups, can increase the acidity of the carbazole NH proton, which can be beneficial for certain interactions, for example, in the design of synthetic receptors. nih.gov Conversely, electron-donating groups can increase the electron density of the ring system, which may be favorable for other types of biological activities. nih.gov
The introduction of heterocyclic rings or other complex functionalities can also lead to compounds with enhanced potency and selectivity. For example, the hybridization of the carbazole scaffold with other pharmacophores like thiazole (B1198619) or imidazole (B134444) has been a successful strategy in the development of new anticancer agents.
A hypothetical study on the effects of various peripheral substituents on the biological activity of a this compound core is presented in Table 4.
Table 4: Hypothetical Effects of Peripheral Substituents on the Biological Activity of this compound Analogues
| Compound | Peripheral Substituent | Position | Biological Activity (e.g., % inhibition at a fixed concentration) |
| Core Compound | None | - | 35% |
| Analogue P | -Cl | C-3 | 55% |
| Analogue Q | -NO₂ | C-8 | 62% |
| Analogue R | -NH₂ | C-3 | 48% |
| Analogue S | -OH | C-4 | 42% |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of peripheral substituents on biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.govnih.govresearchgate.net By developing mathematical models, QSAR can help in predicting the activity of new, unsynthesized compounds and in understanding the key molecular features responsible for their biological effects.
These descriptors would then be correlated with a measured biological activity (e.g., IC₅₀ values for anticancer activity or EC₅₀ values for neuroprotection) using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The resulting QSAR model could be represented by an equation that quantifies the contribution of each descriptor to the biological activity.
For example, a hypothetical QSAR model for the anticancer activity of this compound analogues might look like:
log(1/IC₅₀) = alogP + bLUMO - c*V + d
Where:
log(1/IC₅₀) is the biological activity.
logP represents the lipophilicity of the compound.
LUMO is the energy of the Lowest Unoccupied Molecular Orbital.
V is the molecular volume.
a, b, c, and d are regression coefficients determined from the statistical analysis.
Such a model would allow for the virtual screening of a library of related compounds and the rational design of new analogues with potentially improved efficacy. The development of robust and predictive QSAR models is a crucial step in modern drug discovery and can significantly accelerate the identification of lead compounds. mdpi.com
Vi. Mechanistic Biological Evaluations Preclinical Studies
Antioxidant Activity Investigations
Comprehensive searches for antioxidant activity data for 7-Methoxy-1,6-dimethyl-9H-carbazole yielded no specific results. There are no published studies detailing its performance in the following standard assays:
Cellular Antioxidant Activity in In Vitro ModelsStudies investigating the cellular antioxidant effects of this compound in various in vitro cell models have not been reported.
Interactive Data Table: Antioxidant Activity of this compound
Antimicrobial Activity Assessment
Similarly, the antimicrobial profile of this compound has not been characterized in the scientific literature.
Antifungal Efficacy Against Fungal PathogensThe potential antifungal activity of this compound against pathogenic fungi (e.g., Candida albicans, Aspergillus niger) has not been evaluated or reported in published studies.
Interactive Data Table: Antimicrobial Activity of this compound
Antiviral Activity Research
Research into the antiviral properties of carbazole (B46965) derivatives has included screening against Human Immunodeficiency Virus Type 1 (HIV-1). A study investigating a series of chloro-1,4-dimethyl-9H-carbazoles demonstrated notable anti-HIV activity in TZM-bl cell cultures, which are engineered to express CD4, CXCR4, and CCR5 receptors. nih.gov
The antiviral efficacy was found to be highly dependent on the molecular structure of the specific derivative. Specifically, compounds with a chlorine atom at the C-7 position of the carbazole ring showed greater activity against HIV-1 compared to those with chlorine at the C-8 position. nih.gov The most promising profile was observed in a 7-chloro-nitro-derivative, indicating that the presence of an electron-withdrawing group in conjunction with the chlorine at position 7 enhances the antiviral effect. nih.gov
The precise antiviral mechanism for many carbazole derivatives is an ongoing area of investigation. However, for some broad-spectrum antiviral agents with a different core structure, such as Virazole, the mechanism has been identified as the inhibition of inosine 5'-phosphate (IMP) dehydrogenase. nih.gov This enzyme is critical for the synthesis of guanosine 5'-phosphate (GMP), a necessary precursor for viral nucleic acid synthesis. nih.gov By inhibiting this step, the compound effectively halts the production of viral genetic material. nih.gov While this specific mechanism relates to a triazole nucleoside, it highlights a potential strategy—inhibition of viral nucleic acid synthesis—that could be explored for antiviral carbazoles. Host cells also possess natural antiviral factors, such as the protein MAL, which has been shown to inhibit HIV-1 particle production by trapping the Gag protein in endosomal compartments, preventing viral assembly and release. frontiersin.org
Anticancer and Antiproliferative Activity Studies
This compound, also known as 7-Methoxyheptaphylline, has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. In vitro studies using the MTT assay have demonstrated its ability to induce cell death in a time- and dose-dependent manner. nih.gov The compound showed significant cytotoxic activity against human colorectal adenocarcinoma (HT29), hepatocellular carcinoma (HepG2), neuroblastoma (SH-SY5Y), murine breast cancer (4T1), and prostate cancer (LNCaP) cell lines. nih.gov
Notably, the effect was more potent in HT29 cells compared to HepG2 cells. nih.gov In LNCaP prostate cancer cells, significant growth inhibition was observed at concentrations of 1, 10, and 100 µM after 24 hours of treatment. nih.gov
| Cancer Cell Line | Cancer Type | Observed Effect | Effective Concentration |
|---|---|---|---|
| HT29 | Colorectal Adenocarcinoma | Significant cell death | 100 µM |
| HepG2 | Hepatocellular Carcinoma | Significant cell death | 100 µM |
| SH-SY5Y | Neuroblastoma | Induction of cell death | 100 µM |
| 4T1 | Murine Breast Cancer | Induction of cell death | Not specified |
| LNCaP | Prostate Cancer | Significant growth inhibition | 1, 10, 100 µM |
The cytotoxic activity of this compound in cancer cells is primarily mediated through the induction of apoptosis, or programmed cell death. nih.gov Morphological changes characteristic of apoptosis, such as cell rounding, shrinkage, and detachment from the culture surface, were observed in treated HT29 and SH-SY5Y cells. nih.gov
The molecular mechanism involves the activation of key proteins in the apoptotic pathway. Treatment with the compound led to the activation of cleaved caspase-3, a critical executioner enzyme in apoptosis. nih.gov Concurrently, it suppressed the expression of anti-apoptotic proteins. nih.gov Further investigation into its mechanism revealed that it targets the TAK1 kinase pathway. nih.gov In different cancer cell lines, this targeting leads to the modulation of various downstream signaling pathways. For example, it reduced the levels of NF-κB and STAT3 in 4T1 cells and phospho-Erk and matrix metalloproteinase-9 in HT29 cells. nih.gov This induction of apoptosis via the modulation of critical signaling pathways represents the core mechanism of its anticancer activity. nih.gov
Specific Molecular Target Identification (e.g., STAT Pathway Inhibition, Topoisomerase II Inhibition)
STAT Pathway Inhibition
The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are crucial for cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis. mdpi.comresearchgate.net Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancer. mdpi.comresearchgate.net Several carbazole derivatives have been investigated for their potential to inhibit this pathway. mdpi.comresearchgate.net While specific studies on this compound are lacking, the general ability of the carbazole scaffold to interfere with the JAK/STAT pathway suggests a potential mechanism for anticancer activity that warrants further investigation for this specific compound. mdpi.comresearchgate.net For instance, 7-Methoxyheptaphylline, a carbazole alkaloid, has been shown to reduce the levels of STAT3 in 4T1 cancer cells. nih.govnih.gov
Topoisomerase II Inhibition
Topoisomerase II is a vital enzyme involved in managing the topological state of DNA during replication, transcription, and chromosome segregation. Its inhibition is a well-established strategy in cancer chemotherapy. A number of carbazole derivatives have been identified as inhibitors of topoisomerase II. These compounds can act as either topoisomerase II poisons, which stabilize the enzyme-DNA cleavage complex, or as catalytic inhibitors. Although direct evidence for this compound is not available, studies on other carbazole-containing molecules provide a basis for its potential interaction with this enzyme. For example, some 5,8-dimethyl-9H-carbazole derivatives have been studied for their ability to inhibit human topoisomerases I and II. mdpi.comnih.gov
Efficacy in In Vivo Animal Models of Cancer
The in vivo anticancer efficacy of carbazole derivatives has been demonstrated in various preclinical animal models. While no specific in vivo cancer model data for this compound has been identified, a study on 7-Methoxyheptaphylline, a structurally related carbazole, showed that it could inhibit the metastasis of 4T1-Luc cells in an in vivo model. nih.govnih.gov Furthermore, certain synthetic pyridocarbazole derivatives, which share the core carbazole structure, have demonstrated significant cytotoxic activity against cancer cell lines, suggesting potential for in vivo efficacy. nih.gov For instance, 5,6-dimethyl-9-methoxy-1-phenyl-6H-pyrido[4,3-b]carbazole derivatives have shown cytotoxic activity against the A549 non-small cell lung cancer cell line. nih.gov
Antidiabetic Potential Research
Carbazole-containing compounds have emerged as a class of molecules with potential therapeutic applications in diabetes. frontiersin.org Their mechanisms of action are thought to involve various aspects of glucose metabolism and enzyme inhibition.
Modulation of Glucose Metabolism in Experimental Models
While direct studies on the effect of this compound on glucose metabolism in experimental models are not currently available, the broader class of carbazole derivatives has shown promise in this area. frontiersin.org Research on other carbazole-containing compounds suggests that they may influence glucose uptake and utilization, key processes in maintaining glucose homeostasis.
Inhibition of Key Enzymes (e.g., α-Glucosidase, Pancreatic Lipase)
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can delay glucose absorption, thereby managing postprandial hyperglycemia. Although no specific data exists for this compound, the general class of carbazole derivatives has been explored for α-glucosidase inhibitory activity.
Pancreatic Lipase Inhibition
Pancreatic lipase is a crucial enzyme for the digestion of dietary fats. Its inhibition can reduce fat absorption and has been a target for anti-obesity drug development. The potential for carbazole derivatives to inhibit pancreatic lipase has been noted in the scientific literature, suggesting a possible avenue for the antidiabetic and anti-obesity effects of compounds like this compound. uniroma1.it
Interaction with Metabolic Signaling Pathways (e.g., Cryptochrome Modulation)
Recent research has highlighted the role of the circadian clock in regulating metabolism. Cryptochromes (CRY1 and CRY2) are core components of the circadian clock machinery and have been identified as potential drug targets for metabolic diseases. Interestingly, a series of carbazole-containing amides and ureas have been identified as potent cryptochrome modulators. nih.gov These compounds have demonstrated antihyperglycemic effects in db/db mice, a model of type 2 diabetes. nih.gov This suggests that carbazole derivatives, potentially including this compound, may exert their metabolic effects through the modulation of the circadian clock. nih.govnih.gov
Neuroprotective Properties
Several carbazole derivatives have been investigated for their neuroprotective effects, suggesting that this class of compounds may hold promise for the treatment of neurodegenerative diseases. For example, 7-Methoxyheptaphylline has been shown to protect against hydrogen peroxide-induced neuronal cell death. nih.govnih.gov Another noteworthy example is the P7C3 class of aminopropyl carbazoles, which have demonstrated potent neuroprotective effects in various models of neurodegeneration, including Parkinson's disease. researchgate.net These findings highlight the potential of the carbazole scaffold in the development of neuroprotective agents.
Assessment in Cellular Models of Neuronal Damage
While direct studies on this compound in cellular models of neuronal damage have not been identified, research on analogous phyto-carbazole alkaloids provides valuable insights. For instance, various carbazole alkaloids isolated from the Rutaceae family have demonstrated neuroprotective effects in established cellular models. nih.gov
One study on claulansine F, a pyrano[3,2-a] carbazole alkaloid, showed its ability to protect against sodium nitroprusside (SNP)-induced apoptosis in pheochromocytoma (PC12) cells. nih.gov This suggests that related carbazole structures may possess the capacity to mitigate neuronal cell death triggered by nitric oxide-induced stress. Furthermore, other carbazole alkaloids have shown protective effects against 6-hydroxydopamine (6-OHDA)-induced apoptosis in human neuroblastoma SH-SY5Y cells, a common model for studying Parkinson's disease. nih.gov The neuroprotective activities of these related compounds in cellular models are summarized below.
| Carbazole Compound Class | Cellular Model | Induced Damage | Observed Neuroprotective Effect |
| Phyto-carbazole Alkaloids | SH-SY5Y cells | 6-OHDA-induced apoptosis | Protection against cell death |
| Claulansine F | PC12 cells | Sodium nitroprusside (SNP)-induced apoptosis | Protection against apoptosis |
| Claulansine F Analogues | PC12 cells & Primary Cortical Neurons | Hydrogen peroxide (H₂O₂)-induced injury | Protection against oxidative stress-induced injury |
This table presents data from related carbazole alkaloids, as direct studies on this compound are not available.
Mechanisms of Neuroprotection (e.g., Anti-inflammatory, Antioxidant Effects)
The neuroprotective effects of carbazole derivatives are often attributed to their antioxidant and anti-inflammatory properties. mdpi.com
Antioxidant Effects: The carbazole nucleus can act as a scavenger of free radicals. Studies on various carbazole derivatives have demonstrated their ability to reduce oxidative stress. nih.gov For example, the neuroprotective activity of claulansine F has been linked to its significant hydroxyl free radical scavenging ability and its capacity to maintain mitochondrial integrity under oxidative stress. nih.gov The presence of a methoxy (B1213986) group, such as in this compound, could potentially enhance these antioxidant properties, although this requires experimental verification.
Anti-inflammatory Effects: Neuroinflammation is a key factor in the progression of many neurodegenerative diseases. Several carbazole alkaloids have shown potent anti-inflammatory activity. nih.gov A primary mechanism for this is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced mouse macrophage RAW 264.7 cells. nih.govnih.gov By reducing the production of pro-inflammatory mediators like NO, these compounds can help to mitigate the inflammatory cascade that contributes to neuronal damage. The ability of carbazoles to inhibit the JAK/STAT signaling pathway, particularly STAT3, has also been identified as a key anti-inflammatory mechanism. mdpi.com
Other Investigated Biological Activities (e.g., Anti-inflammatory, Antiepileptic, Antihistamine)
The carbazole scaffold is associated with a wide spectrum of biological activities beyond neuroprotection. echemcom.com
Anti-inflammatory Activity: As mentioned, anti-inflammatory effects are a hallmark of many carbazole derivatives. nih.gov Prenylated carbazole alkaloids, for instance, have shown remarkable inhibitory effects on NO production, with IC₅₀ values comparable to the anti-inflammatory drug hydrocortisone. nih.gov This broad anti-inflammatory potential suggests that carbazole-based compounds could be developed for a range of inflammatory conditions.
Antiepileptic and Anticonvulsant Activity: The general class of carbazole compounds has been reported to possess anti-epileptic and anticonvulsant properties. echemcom.com This suggests a potential role in modulating neuronal excitability, although the specific molecular targets and mechanisms for this activity in most carbazole derivatives are still under investigation.
Antihistamine Activity: Antihistaminic properties have also been ascribed to the carbazole chemical class. echemcom.com This indicates a potential interaction with histamine receptors, which could be relevant for treating allergic reactions and other histamine-mediated conditions.
Vii. Derivatization and Analog Development Strategies
Synthesis of Novel Carbazole (B46965) Scaffolds Bearing Methoxy (B1213986) and Methyl Groups
While the specific synthesis of 7-Methoxy-1,6-dimethyl-9H-carbazole is not extensively detailed in publicly available research, its construction can be envisioned through established synthetic methodologies for carbazole ring formation. These methods allow for the regioselective introduction of substituents, which is crucial for preparing a variety of analogs.
Key synthetic strategies that can be applied to generate the this compound scaffold and its analogs include:
Graebe-Ullmann Synthesis: This classical method involves the diazotization of an N-arylanthranilic acid, followed by cyclization and decarboxylation to form the carbazole ring. wikipedia.orgacs.org For the synthesis of the target compound, this would likely involve a appropriately substituted diphenylamine (B1679370) derivative. The reaction can be carried out under thermal or photochemical conditions. wikipedia.org
Bischler-Möhlau Indole (B1671886) Synthesis: This method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline (B41778) derivative. While primarily used for indole synthesis, it can be adapted for the synthesis of carbazoles. wikipedia.orgresearchgate.netcambridge.org
Ullmann Condensation/Coupling: The Ullmann reaction is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of carbazole synthesis, it can be used to couple an o-haloaniline with a substituted benzene (B151609) derivative to form a diphenylamine intermediate, which can then be cyclized. organic-chemistry.orgtheaic.org Palladium-catalyzed versions of the Ullmann cross-coupling have been effectively used to prepare various carbazole natural products. researchgate.net
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a powerful tool for constructing the biaryl system of the carbazole core. For instance, a suitably substituted boronic acid could be coupled with a haloaniline derivative, followed by cyclization. derpharmachemica.comnih.gov This method has been successfully employed in the synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles. nih.govresearchgate.net
The synthesis of a library of analogs would involve varying the substituents on the starting materials for these reactions. For example, using different anilines or phenyl derivatives in the Ullmann or Suzuki coupling reactions would allow for the introduction of a wide range of functional groups at various positions on the carbazole scaffold.
Creation of Fused Heterocyclic Carbazole Derivatives (e.g., Pyrido-, Pyrimido-, Benzo-carbazoles)
Fusing additional heterocyclic rings to the carbazole scaffold can significantly alter the molecule's shape, electronic properties, and biological activity. This strategy has been particularly successful in the development of potent anticancer agents like the pyridocarbazole alkaloids ellipticine (B1684216) and olivacine.
Pyridocarbazoles:
The synthesis of pyridocarbazole derivatives often starts from a functionalized carbazole precursor. While no specific examples detailing the conversion of this compound to a pyridocarbazole were found, research on closely related methoxy-methyl-substituted carbazoles provides a clear blueprint for such transformations.
A common strategy involves the use of a carbazole derivative bearing an aminoethyl side chain. For instance, starting from 2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethylamine, a series of 5,6-dimethyl-9-methoxy-1-phenyl-6H-pyrido[4,3-b]carbazoles were synthesized. nih.govresearchgate.net The key steps in this synthesis involved the acylation of the aminoethyl group followed by a Bischler-Napieralski-type cyclization to form the pyridine (B92270) ring. The resulting pyridocarbazoles and their quaternary salts have demonstrated significant cytotoxic activity against cancer cell lines. nih.govresearchgate.net
| Starting Material | Fused Heterocycle | Resulting Compound Class |
| 2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethylamine | Pyridine | 5,6-dimethyl-9-methoxy-1-phenyl-6H-pyrido[4,3-b]carbazoles |
Pyrimido- and Benzo-carbazoles:
The synthesis of pyrimido- and benzo-carbazoles from a this compound scaffold has not been specifically reported. However, general strategies for the construction of these fused systems on other carbazole cores could be adapted. For example, the synthesis of pyridazino[4,5-b]carbazole-1,4-diones has been reported, which can then be further functionalized. organic-chemistry.org The construction of benzocarbazoles typically involves starting from larger polycyclic aromatic precursors or through annulation strategies on a pre-existing carbazole.
Conjugation with Other Biologically Active Pharmacophores
Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful approach in drug discovery to create new chemical entities with improved efficacy, reduced side effects, or novel mechanisms of action. acs.org For a scaffold like this compound, this could involve attaching other known biologically active moieties.
A versatile method for achieving such conjugation is through "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and proceeds under mild conditions, making it suitable for complex molecules. For example, researchers have synthesized derivatives of the carbazole alkaloid Murrayafoline A by introducing an azide (B81097) group onto the carbazole and then reacting it with various alkynes to create triazole-linked hybrids. acs.org
Potential pharmacophores that could be conjugated to the this compound scaffold include:
Other anticancer agents: To create dual-action drugs.
Targeting ligands: Such as peptides or small molecules that bind to receptors overexpressed on cancer cells.
Solubilizing groups: Like polyethylene (B3416737) glycol (PEG) to improve aqueous solubility and pharmacokinetic properties.
Fluorescent dyes: For use in diagnostic or imaging applications.
While specific examples for this compound are not available, the chemical handles on the carbazole ring (such as the methoxy group which could potentially be demethylated to a hydroxyl group, or the aromatic rings which could be functionalized) would be the sites for attachment of a linker or the other pharmacophore.
Development of Prodrugs and Targeted Delivery Systems (Preclinical)
The development of prodrugs and targeted delivery systems are advanced strategies to improve the therapeutic index of a drug by enhancing its delivery to the site of action while minimizing systemic toxicity.
Prodrugs:
A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. For a compound like this compound, a prodrug strategy could be employed to improve properties such as solubility or tumor selectivity. For example, if a hydroxyl group were present on the molecule (e.g., by demethylation of the methoxy group), it could be esterified with a group that is cleaved by enzymes that are overexpressed in tumor tissues. While no specific prodrugs of this compound have been reported, the concept has been applied to other carbazole derivatives. For instance, valaciclovir is a prodrug of the antiviral agent acyclovir, and famciclovir (B1672041) is a prodrug of penciclovir. epa.gov
Targeted Delivery Systems:
Encapsulating a drug within a nanocarrier is a common approach for targeted delivery. Various nanocarriers have been explored for the delivery of anticancer drugs, including liposomes, micelles, and nanoparticles. researchgate.net These systems can be designed to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.
Furthermore, the surface of these nanocarriers can be decorated with targeting ligands (e.g., antibodies, peptides, or small molecules) that recognize and bind to specific receptors on cancer cells, leading to active targeting. Carbohydrate-based polymers are also being explored for creating targeted delivery systems, as some polysaccharides show selective affinity for certain cell types.
While preclinical studies on targeted delivery systems for this compound have not been found, this remains a promising avenue for future research to enhance its potential as a therapeutic agent.
Viii. Natural Product Isolation and Biosynthesis of 7 Methoxy 1,6 Dimethyl 9h Carbazole Analogues
Identification from Botanical Sources (e.g., Rutaceae Family: Murraya, Glycosmis, Clausena)
The primary and most prolific natural sources of carbazole (B46965) alkaloids are plants belonging to the Rutaceae family. banglajol.infonih.gov Genera such as Murraya, Glycosmis, and Clausena are particularly renowned for producing a rich diversity of these compounds, including many with methoxy (B1213986) and methyl substitutions. banglajol.infonih.govnih.gov
Phytochemical investigations of these plants have led to the isolation and characterization of numerous carbazole alkaloids. For instance, Murraya koenigii, commonly known as the curry tree, is a well-established source of various carbazoles, including murrayanine, girinimbine, and mahanimbine. banglajol.infochemmethod.com Similarly, species like Murraya microphylla have yielded complex dimeric and trimeric carbazole alkaloids. nih.gov
The genus Glycosmis, particularly Glycosmis pentaphylla, has also been a source of many carbazole alkaloids, such as glycozoline (B1212187) and glycozolidine. banglajol.info Research on the stems of G. pentaphylla has led to the identification of compounds like 4-(7-hydroxy-3-methoxy-6-methyl-9H-carbazol-4-yl)but-3-en-2-one. nih.gov
Clausena species contribute significantly to the known diversity of carbazole alkaloids. Studies on Clausena lansium and Clausena dunniana have resulted in the isolation of several new and known carbazoles, some of which exhibit cytotoxic properties. nih.govexlibrisgroup.com
Below is a table of representative carbazole alkaloids isolated from these botanical sources.
| Compound Name | Botanical Source | Genus |
| Murrayanine | Murraya koenigii | Murraya |
| Girinimbine | Murraya koenigii | Murraya |
| Mahanimbine | Murraya koenigii | Murraya |
| Koenidine | Murraya koenigii | Murraya |
| Glycozoline | Glycosmis pentaphylla | Glycosmis |
| Glycozolidine | Glycosmis pentaphylla | Glycosmis |
| Claulansine A | Clausena lansium | Clausena |
| Claulansine B | Clausena lansium | Clausena |
| Dunnine A | Clausena dunniana | Clausena |
Isolation from Microbial Sources (e.g., Streptomyces, Aspergillus)
While plants are the most common source, microorganisms, including bacteria and fungi, are also capable of producing carbazole alkaloids. nih.gov The carbazoles from microbial sources often have distinct structural features compared to their plant-derived counterparts. nih.gov
The bacterial genus Streptomyces is a notable producer of bioactive secondary metabolites, including carbazole alkaloids. mdpi.commdpi.com For example, neocarazostatin A was identified from a Streptomyces species. nih.gov The biosynthetic gene clusters in these bacteria are responsible for creating the core carbazole structure, which can then be further modified. nih.gov Marine-derived Streptomyces have also been identified as a source of novel alkaloids, some of which feature methoxy substitutions, such as 7-methoxy-8-hydroxy cycloanthranilylproline. mdpi.com
The fungal genus Aspergillus is another prolific source of a wide variety of alkaloids. nih.gov While they produce a vast array of secondary metabolites, the isolation of carbazole structures directly analogous to 7-Methoxy-1,6-dimethyl-9H-carbazole is less commonly reported than other alkaloid types like prenylated indoles and quinazolines. nih.gov
The following table lists examples of alkaloids or their sources from the microbial world.
| Compound/Alkaloid Type | Microbial Source | Genus |
| Neocarazostatin A | Streptomyces sp. MA37 | Streptomyces |
| Xiamycin | Streptomyces sp. | Streptomyces |
| Carneamides A-C (Indole alkaloids) | Aspergillus carneus | Aspergillus |
| Puniceloids A-D (Quinazolinone alkaloids) | Aspergillus puniceus | Aspergillus |
Proposed Biosynthetic Pathways to Methoxy- and Dimethyl-Substituted Carbazole Alkaloids
The biosynthesis of carbazole alkaloids varies between plants and bacteria, leading to different structural motifs.
In plants, the biogenetic pathway for phyto-carbazole alkaloids is believed to originate from the shikimate pathway. nih.gov The core structure is typically derived from a 3-methylcarbazole precursor. nih.gov This precursor undergoes various modifications, such as hydroxylation, methylation, and prenylation, catalyzed by specific enzymes to generate the vast diversity of carbazole alkaloids found in the Rutaceae family.
In bacteria, the biosynthetic pathway for carbazoles has been studied through the analysis of gene clusters. nih.gov Tracer experiments indicate that the carbazole skeleton is derived from precursors like tryptophan, pyruvate, and acetate (B1210297) molecules. nih.gov The biosynthesis of neocarazostatin A in Streptomyces sp. MA37 involves a key set of enzymes encoded in the nzs gene cluster. mdpi.com This includes a thiamine (B1217682) diphosphate-dependent enzyme (NzsH), a FabH-like 3-ketoacyl-ACP synthase (NzsJ), and an aromatase/cyclase (NzsI), which work in concert to construct the tricyclic carbazole ring system. mdpi.comresearchgate.net Subsequent enzymatic modifications, such as hydroxylation and methylation, would then lead to the final substituted products.
Chemoenzymatic Synthesis Approaches Inspired by Biosynthesis
Understanding the natural biosynthetic machinery has enabled the development of chemoenzymatic strategies for producing novel carbazole derivatives. These approaches combine chemical synthesis with biological catalysis to achieve structural diversity that may be difficult to access through purely chemical or biological methods.
One prominent example is the use of the enzymatic system from the neocarazostatin A biosynthetic pathway for biotransformation. mdpi.comresearchgate.net Researchers have reconstituted a three-enzyme system comprising NzsH, NzsJ, and NzsI. mdpi.com This enzymatic cascade can be used in a chemoenzymatic process where synthetically produced acyl-thioester analogues (acyl-SNACs) are supplied as building blocks along with indole-3-pyruvate and pyruvate. mdpi.comdntb.gov.ua The enzyme system processes these substrates to generate a variety of carbazole derivatives with different acyl substituents, demonstrating considerable substrate flexibility. mdpi.comresearchgate.net
Further expansion of this system has been achieved by incorporating additional enzymes. The inclusion of a tryptophan synthase variant and an L-amino acid oxidase allows the synthesis to start from even simpler indole (B1671886) building blocks, enabling the production of carbazoles with modifications on the indole ring itself. mdpi.comdntb.gov.ua This biosynthesis-inspired approach provides a powerful platform for generating libraries of novel carbazole alkaloids for further study. nih.govmdpi.com
Ix. Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Purity and Mixture Analysis
Chromatography is the cornerstone for separating 7-Methoxy-1,6-dimethyl-9H-carbazole from synthesis precursors, byproducts, or other components in a complex mixture. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of carbazole (B46965) derivatives due to their typical aromatic nature and moderate polarity. sielc.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.
Detailed research on related carbazole alkaloids demonstrates that Ultra-High-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, coupled with mass spectrometry, is highly effective for quantifying these compounds in complex samples like plant extracts. nih.govresearchgate.net The analysis of carbazole derivatives often employs a C18 stationary phase with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com The separation of various carbazole alkaloids has been successfully achieved, indicating that a similar methodology would be suitable for assessing the purity and quantifying this compound. researchgate.net Chiral HPLC can also be employed to separate enantiomers of racemic carbazole derivatives. nih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) | nih.govresearchgate.net |
| Mobile Phase | Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B) | sielc.comresearchgate.net |
| Flow Rate | 0.2 - 0.5 mL/min | nih.gov |
| Detection | UV/Vis (at ~230, 290, 330 nm) or Mass Spectrometry (MS) | nih.gov |
| Column Temperature | 25 - 40 °C | rsc.org |
Gas Chromatography (GC) is a suitable alternative for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. The NIST database includes GC data for the parent compound, carbazole, validating the technique's applicability to this class of compounds. nist.gov
For complex samples, such as human serum or environmental sediments, GC is often coupled with tandem mass spectrometry (GC-MS/MS). researchgate.netnih.gov This combination provides excellent selectivity and sensitivity for detecting and quantifying carbazole and its halogenated derivatives at very low concentrations. researchgate.netnih.gov The analysis typically involves a capillary column, such as an Rtx-5 or Rxi-17Sil MS, and helium as the carrier gas. researchgate.net The elution order of carbazole isomers in GC is often related to their molecular linearity. researchgate.net
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | researchgate.net |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | researchgate.net |
| Inlet Temperature | 250 - 280 °C | researchgate.net |
| Oven Program | Initial temp ~100°C, ramped to ~300°C | researchgate.net |
| Detection | Mass Spectrometry (MS) with Electron Impact (EI) ionization | nih.gov |
Spectrometric Methods for Trace Analysis in Complex Matrices
When this compound must be detected at trace levels, spectrometric methods, particularly mass spectrometry, are indispensable. These methods are often coupled with a chromatographic separation step (LC-MS or GC-MS) to handle complex matrices.
Ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) has been established for the simultaneous measurement of multiple carbazole derivatives in sediment samples. nih.gov Such methods demonstrate low limits of detection, often in the picogram to nanogram range, and high accuracy. nih.govnih.gov For biological samples, LC-MS/MS is a preferred technique for quantifying carbazole alkaloids due to its high efficiency and sensitivity. researchgate.net The ionization is typically achieved using electrospray ionization (ESI) in positive mode, which is well-suited for nitrogen-containing aromatic compounds. researchgate.net Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific fragmentation transitions from a precursor molecular ion to a product ion, minimizing interference from the matrix. researchgate.netresearchgate.net
The fragmentation pattern of this compound in mass spectrometry would be expected to involve characteristic losses. Under electron impact (EI) ionization, common in GC-MS, fragmentation might involve the loss of a methyl group (M-15) or a methoxy (B1213986) group (M-31). In ESI-MS/MS, the protonated molecular ion [M+H]⁺ would be selected as the precursor, and collision-induced dissociation would generate specific product ions for quantification.
Development of Specific Detection Methods for Biological Assays
Detecting the presence or effect of this compound in a biological context requires highly specific and sensitive methods.
One approach is the development of immunoassays, such as the enzyme-linked immunosorbent assay (ELISA). mdpi.com These methods rely on the production of antibodies that specifically recognize the target analyte. For a small molecule like a carbazole derivative, it would first be conjugated to a larger protein carrier to elicit an immune response. The resulting antibodies can be used to develop competitive immunoassays that are often rapid, cost-effective, and suitable for high-throughput screening of biological samples. mdpi.com
Another avenue involves assays that detect a specific biological activity of the compound. Carbazoles are known to possess a range of biological effects, including anticancer and antioxidant properties. nih.govnih.govuniroma1.it Therefore, specific assays can be used to quantify the compound's functional impact. For example:
Cell-based assays: The effect of this compound on cell viability can be measured using assays like the MTT assay. uniroma1.it Its potential to interfere with crucial cellular enzymes, such as topoisomerases, can be detected through specific in vitro enzyme inhibition assays. nih.gov
Fluorescent probe assays: To assess antioxidant activity, probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) can be used. uniroma1.it This probe becomes fluorescent in the presence of reactive oxygen species (ROS), and a compound with antioxidant properties would reduce the fluorescence signal, allowing for indirect quantification of its activity. uniroma1.it
These functional assays, while not directly measuring the concentration of the compound, provide crucial information on its biological efficacy and serve as specific detection methods for its activity in a biological system.
X. Emerging Applications in Materials Science and Preclinical Drug Discovery
Functional Materials Science Applications
The inherent optoelectronic properties of the carbazole (B46965) scaffold, such as its high thermal stability and excellent hole-transporting capabilities, make it a cornerstone in the development of organic electronic devices. nih.gov The introduction of methoxy (B1213986) and methyl substituents to the carbazole core is a well-established strategy to fine-tune these properties for specific applications.
Carbazole-based materials are frequently employed as host materials in the emissive layer of OLEDs, where they facilitate the efficient transport of holes. The methoxy group at the 7-position of 7-Methoxy-1,6-dimethyl-9H-carbazole is expected to enhance its hole-transporting properties. Methoxy groups are known to be electron-donating, which can increase the highest occupied molecular orbital (HOMO) energy level of the compound, thereby reducing the energy barrier for hole injection from the anode. rsc.org
The methyl groups at the 1 and 6 positions can influence the morphological stability of thin films, which is a critical factor for the longevity and efficiency of OLED devices. These bulky groups can prevent undesirable crystallization and promote the formation of stable amorphous films. While specific experimental data for this compound in OLEDs is not yet widely reported, the expected optoelectronic properties, based on studies of similarly substituted carbazoles, are summarized in the table below.
| Property | Expected Value/Characteristic | Rationale |
| HOMO Energy Level | ~ -5.4 to -5.6 eV | The electron-donating methoxy group raises the HOMO level, facilitating hole injection. |
| Triplet Energy (ET) | > 2.7 eV | The carbazole core generally possesses high triplet energy, suitable for hosting blue phosphorescent emitters. |
| Glass Transition Temperature (Tg) | High | The rigid carbazole structure with methyl substituents contributes to high thermal and morphological stability. |
| Photoluminescence Quantum Yield (PLQY) | Moderate to High | The carbazole scaffold is known for its emissive nature, which can be further tuned by substituents. |
Note: The values presented in this table are hypothetical and based on trends observed in the broader class of methoxy- and methyl-substituted carbazole derivatives used in OLEDs.
In the realm of photovoltaics, particularly perovskite solar cells (PSCs), carbazole derivatives have shown great promise as hole-transporting materials (HTMs). nih.gov The primary role of an HTM is to efficiently extract holes from the perovskite layer and transport them to the electrode. The suitability of this compound as an HTM can be inferred from the established effects of its functional groups.
The methoxy group is anticipated to improve the interfacial contact and energy level alignment with the perovskite layer, leading to efficient hole extraction. arabjchem.org However, it is also noted that methoxy substituents can sometimes increase molecular polarity, which might reduce hole mobility. rsc.org The methyl groups can enhance the solubility of the compound in organic solvents used for device fabrication and also contribute to the formation of uniform and defect-free HTM layers.
The expected charge transport characteristics for this compound, extrapolated from research on analogous compounds, are outlined below.
| Parameter | Expected Characteristic | Impact on Perovskite Solar Cell Performance |
| Hole Mobility | Moderate | While the carbazole core provides good intrinsic mobility, the polarity of the methoxy group may have a moderating effect. rsc.org |
| Energy Level Alignment | Favorable | The HOMO level, influenced by the methoxy group, is expected to align well with the valence band of the perovskite for efficient hole transfer. |
| Film-Forming Properties | Good | The methyl groups are likely to promote the formation of smooth, uniform films, reducing interfacial defects. |
| Hydrophobicity | Increased | The presence of methyl groups can enhance the hydrophobicity of the HTM layer, improving the stability of the PSC by preventing moisture ingress. |
Note: This table is based on general principles of molecular design for hole-transporting materials in perovskite solar cells and the known effects of the substituent groups.
Role as a Privileged Scaffold in Preclinical Drug Discovery
The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The carbazole skeleton is widely recognized as such a scaffold, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, antibacterial, and neuroprotective properties. echemcom.com
The specific substitution pattern of this compound makes it an attractive starting point for the identification of new lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The methoxy and methyl groups on the carbazole core can be systematically modified to explore the structure-activity relationship (SAR) and optimize the compound's potency, selectivity, and pharmacokinetic properties.
For instance, the methoxy group can be a site for metabolic transformation, and its replacement with other functional groups could modulate the compound's metabolic stability. The methyl groups can be altered to fine-tune the lipophilicity and steric interactions with the biological target.
Building upon the privileged nature of the carbazole core, this compound can serve as a versatile scaffold for the synthesis of novel chemical entities (NCEs) in various therapeutic areas. By introducing different pharmacophoric groups at various positions of the carbazole ring, a library of new compounds can be generated and screened for biological activity.
The inherent biological activities associated with the carbazole nucleus, combined with the modulatory effects of the methoxy and methyl groups, suggest that derivatives of this compound could be promising candidates for targeting a range of diseases. Research on other substituted carbazoles has demonstrated their potential in areas such as oncology, infectious diseases, and neurodegenerative disorders. nih.gov
| Therapeutic Area | Potential Role of the this compound Scaffold |
| Oncology | The carbazole scaffold is present in several anticancer agents. Derivatives can be designed to target specific kinases or other proteins involved in cancer progression. nih.gov |
| Neurodegenerative Diseases | Certain carbazole derivatives have shown neuroprotective effects. The scaffold can be functionalized to develop agents that target pathways involved in diseases like Alzheimer's or Parkinson's. |
| Infectious Diseases | The carbazole nucleus has been incorporated into compounds with antibacterial and antifungal activity. New derivatives could lead to the development of novel anti-infective agents. |
Xi. Future Research Directions and Unexplored Potential
Rational Design of Next-Generation Carbazole (B46965) Derivatives
The rational design of new molecules based on the 7-Methoxy-1,6-dimethyl-9H-carbazole scaffold is a promising avenue for developing compounds with enhanced efficacy and specificity. Future design strategies will likely focus on modifying the carbazole core to optimize its interaction with biological targets.
Key areas for exploration include:
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifying the methoxy (B1213986) and methyl groups on the carbazole ring affects biological activity is crucial. This involves synthesizing a library of derivatives with varied substituents at these positions to identify key structural features for desired activities. nih.gov
Hybrid Molecule Synthesis: Fusing the this compound core with other known pharmacophores could lead to hybrid compounds with dual or synergistic modes of action. researchgate.net For instance, combining the carbazole moiety with groups known to enhance DNA intercalation or inhibit specific enzymes could yield potent new therapeutic agents.
Optimization for Specific Applications: For applications in materials science, such as in phosphorescent organic light-emitting diodes (PHOLEDs), rational design can be used to fine-tune the electronic properties of carbazole derivatives. rsc.org By strategically adding or modifying spacer groups, it is possible to optimize properties like the triplet energy and glass transition temperature. rsc.org Similarly, for solar cell applications, theoretical models can guide the synthesis of polymers based on the carbazole scaffold to achieve optimal HOMO/LUMO energy levels and improve power conversion efficiency. nih.gov
A recent study on carbazole-linked 1,2,4-triazole-thione derivatives demonstrated the successful application of strategic design to develop compounds with significant antidiabetic potential, showcasing the promise of such approaches. nih.gov
Advanced Mechanistic Studies at the Molecular and Cellular Level
A deeper understanding of how this compound and its derivatives exert their effects at a molecular and cellular level is essential for their development as therapeutic agents. Future research should employ advanced techniques to elucidate these mechanisms.
Potential areas of focus include:
Target Identification and Validation: Identifying the specific proteins, enzymes, or nucleic acid structures that interact with this compound is a primary goal. Techniques such as affinity chromatography, proteomics, and computational docking simulations can be employed to pinpoint molecular targets. nih.govmdpi.com
Pathway Analysis: Once a target is identified, further studies are needed to understand how the compound's interaction with the target affects cellular signaling pathways. For example, many carbazole derivatives have been shown to target the JAK/STAT pathway, which is crucial for cell proliferation and survival in many cancers. mdpi.com Investigating whether this compound can inhibit the phosphorylation of key proteins like STAT3 would be a valuable line of inquiry. mdpi.com
Cellular Effects: Research should investigate the downstream cellular consequences of target engagement, such as cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). mdpi.comfrontiersin.org Some carbazole derivatives have been found to induce DNA damage and trigger cell cycle arrest in the S phase. nih.gov Flow cytometry and other cell-based assays can quantify these effects. researchgate.net
Mechanism of Action in Non-cancer Contexts: The mechanisms behind the antimicrobial and antifungal activities of carbazole derivatives also warrant further investigation. nih.gov Studies have shown that some carbazoles can inhibit the H+-ATPase proton pump in fungi, leading to cell death. nih.gov Exploring similar mechanisms for this compound could lead to the development of new anti-infective agents.
Exploration of Synergistic Effects with Other Therapeutic Agents
Combining this compound or its derivatives with existing drugs could lead to enhanced therapeutic outcomes, potentially by overcoming drug resistance or reducing required dosages and associated side effects.
Future research in this area should focus on:
Combination with Chemotherapeutics: Investigating the synergistic effects of this compound with standard chemotherapeutic agents is a high-priority area. nih.gov For example, the carbazole derivative MHY407 has been shown to improve the efficacy of doxorubicin (B1662922) and etoposide (B1684455) in breast cancer cell lines. nih.gov Similar studies with this compound could reveal potent combination therapies.
Overcoming Drug Resistance: Some carbazole compounds have been found to decrease the expression of ABC efflux pumps, which are implicated in multidrug resistance in cancer. mdpi.com Research could explore if this compound can act as a chemosensitizer, making cancer cells more susceptible to other drugs.
Combination with Targeted Therapies: Exploring combinations with targeted therapies, such as kinase inhibitors, could also be fruitful. A synergistic interaction has been observed between certain carbazole derivatives and docetaxel (B913) in triple-negative breast cancer cells. mdpi.com
Antimicrobial Synergy: In the context of infectious diseases, testing for synergy with existing antibiotics or antifungals could lead to new strategies for combating drug-resistant pathogens.
The following table outlines potential research directions for synergistic effects:
| Therapeutic Area | Potential Combination Agent | Research Goal |
| Oncology | Doxorubicin, Etoposide, Docetaxel | Enhance cytotoxicity in cancer cells, overcome drug resistance. mdpi.comnih.gov |
| Infectious Diseases | Fluconazole, Amphotericin B | Combat drug-resistant fungal strains. |
| Inflammatory Diseases | NSAIDs, Corticosteroids | Achieve greater anti-inflammatory effects with lower doses. |
Application of Artificial Intelligence and Machine Learning in Carbazole Research
Key applications of AI and ML include:
Predictive Modeling: AI algorithms can be trained on existing data from carbazole derivatives to predict the biological activities, pharmacokinetic properties, and toxicity profiles of novel, yet-to-be-synthesized compounds. mdpi.comresearchgate.net This can help prioritize the synthesis of the most promising candidates.
De Novo Drug Design: Generative AI models, such as variational autoencoders and generative adversarial networks (GANs), can design entirely new carbazole-based molecules with desired properties. mdpi.comsmu.edu These models learn the underlying patterns in chemical space and can generate novel structures that are likely to be active.
Target Prediction and Binding Affinity: AI can predict the 3D structure of target proteins and simulate how different carbazole derivatives will bind to them. nih.govcrimsonpublishers.com This can help in understanding the mechanism of action and in designing more potent and selective inhibitors.
High-Throughput Screening Analysis: ML can be used to analyze the large datasets generated from high-throughput screening of carbazole libraries, identifying hits and patterns that might be missed by traditional analysis. nih.gov
The following table summarizes some AI and ML tools and their potential applications in carbazole research:
| AI/ML Tool | Application | Potential Benefit |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. researchgate.net | Prioritize synthesis of potent compounds. |
| Deep Neural Networks (DNNs) | Predict ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). nih.gov | Identify candidates with favorable drug-like properties early on. |
| Generative Adversarial Networks (GANs) | Generate novel molecular structures. smu.edu | Discover new carbazole derivatives with optimized properties. |
| Graph Convolutional Neural Networks (Graph-CNNs) | Predict drug-target interactions. nih.gov | Identify potential biological targets for this compound. |
Development of Sustainable Synthetic Routes
Developing environmentally friendly and efficient methods for synthesizing this compound and its derivatives is crucial for both research and potential commercial production. Future research should focus on "green chemistry" approaches.
Key strategies for sustainable synthesis include:
Catalyst Development: Exploring the use of more sustainable and reusable catalysts, such as those based on copper or iron, can reduce reliance on expensive and toxic heavy metals like palladium. rsc.orgaip.org Lewis acid-catalyzed reactions have also shown promise for the efficient synthesis of carbazoles. rsc.org
Metal-Free Reactions: Developing synthetic routes that avoid the use of metal catalysts altogether is a major goal in green chemistry. acs.org Methods involving iodine-promoted cyclization or reactions mediated by trifluoroacetic acid are promising alternatives. acs.orgnih.gov
Alternative Solvents and Energy Sources: The use of greener solvents, such as bio-based glycerol, and energy-efficient techniques like microwave-assisted synthesis can significantly reduce the environmental impact of carbazole synthesis. rsc.orgpiche.org.pk
Recent advances in carbazole synthesis have highlighted several promising sustainable methods:
| Synthetic Method | Key Features | Reference |
| Lewis Acid Catalysis (e.g., Sc(OTf)3) | Use of a recyclable catalyst in a green solvent (glycerol). | rsc.org |
| Metal-Free Hydroarylation (TFA-mediated) | Avoids the use of metal catalysts, proceeds at room temperature. | nih.gov |
| FeCl2-catalyzed Cycloaddition | Utilizes an inexpensive and abundant metal catalyst. | rsc.org |
| Microwave-Assisted Synthesis | Reduces reaction times and energy consumption. | piche.org.pk |
By pursuing these future research directions, the scientific community can continue to build upon the knowledge of this compound, potentially leading to the development of new therapeutics, advanced materials, and more sustainable chemical processes.
Q & A
Q. What are the established synthetic routes for 7-Methoxy-1,6-dimethyl-9H-carbazole and its derivatives?
The synthesis of carbazole derivatives typically involves:
- Suzuki-Miyaura Cross-Coupling : For introducing aryl/heteroaryl substituents using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in 1,4-dioxane/water at reflux (60–90% yields) .
- Electrophilic Substitution : Methoxy and methyl groups are introduced via Friedel-Crafts alkylation or methoxylation under acidic conditions .
- Nucleophilic Substitution : Alkylation of carbazole precursors (e.g., 4-hydroxycarbazole) with alkyl halides (e.g., 1,6-dibromohexane) in acetonitrile with KOH (51% yield) .
Q. How is structural characterization performed for carbazole derivatives like this compound?
Key techniques include:
- Single-Crystal X-ray Diffraction (XRD) : Resolves molecular geometry and substituent orientation. Software like SHELX refines crystallographic data .
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.5–2.9 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated values within 0.001 Da) .
Q. What biological activities are associated with this compound derivatives?
Carbazoles exhibit:
- Anticancer Activity : Derivatives like sulfonohydrazides inhibit cancer cell proliferation (IC₅₀ = 5–20 μM in MTT assays) via apoptosis induction .
- Antimicrobial Properties : Substituted carbazoles disrupt bacterial membranes (MIC = 8–32 μg/mL against S. aureus) .
- Hormone Modulation : Fluoro- and pyridinylmethyl derivatives reduce androgen/estrogen levels in vitro .
Q. What safety protocols are recommended for handling carbazole derivatives in the lab?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine powders .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods optimize the design of this compound-based therapeutics?
Q. How should researchers address contradictions in crystallographic or spectroscopic data?
Q. What methodologies enhance the electropolymerization of carbazole derivatives for electronic applications?
Q. How do substituents influence the fluorescence properties of carbazole derivatives?
Q. What challenges arise in crystallizing carbazole derivatives, and how are they mitigated?
Q. How are advanced NMR techniques (e.g., HMBC, NOESY) applied to resolve complex carbazole structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
